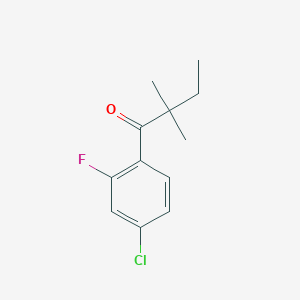

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

説明

BenchChem offers high-quality 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFVSVPUEDEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642453 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-90-7 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR and 13C NMR spectra of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Chloro-2,2-dimethyl-1-(2-fluoro-4-chlorophenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. While the common name suggests a butyrophenone, the systematic name is 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one, and for clarity, this guide will proceed with the systematic structure. As a molecule of interest in pharmaceutical research and organic synthesis, definitive structural elucidation is paramount. This document serves as a key reference for researchers, scientists, and drug development professionals, detailing the predicted spectral features based on foundational NMR principles and data from analogous structures. We will dissect the causality behind chemical shifts, explore the significant impact of fluorine-proton and fluorine-carbon coupling, and provide a self-validating experimental protocol for acquiring and interpreting the spectra. All assertions are grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Imperative for Structural Verification

The compound 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one is a substituted ketone with potential applications as an intermediate in the synthesis of pharmacologically active agents. Its structure incorporates several key features that create a unique and informative NMR fingerprint: a sterically hindered ketone, a gem-dimethyl group, and a trisubstituted aromatic ring bearing two different halogen atoms (chlorine and fluorine). The presence of fluorine, a spin ½ nucleus, is particularly significant as it introduces heteronuclear coupling that complicates the spectrum but also provides invaluable structural information.[1][2]

NMR spectroscopy stands as the unequivocal gold standard for the structural determination of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework, confirm connectivity, and deduce stereochemical relationships. This guide will provide a predictive analysis, a standard practice in synthetic chemistry when characterizing novel compounds, by applying established principles of substituent effects, spin-spin coupling, and data from structurally related butyrophenones and fluorinated aromatic systems.[3][4]

Molecular Structure and Nomenclature Clarification

The topic name "4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone" implies a four-carbon chain. However, the "2,2-dimethyl" substitution on a butyrophenone backbone is structurally ambiguous. The most chemically logical interpretation, which will be analyzed herein, is 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one. This structure contains a tert-butyl group adjacent to the carbonyl, a feature that significantly influences the electronic and steric environment of the molecule.

Caption: Structure of 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals in both the aliphatic and aromatic regions. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for such compounds due to its excellent solubilizing properties and minimal spectral interference.[5]

Aliphatic Region (δ 1.0 - 1.5 ppm)

The aliphatic portion of the molecule consists of a single, sterically demanding tert-butyl group directly attached to the carbonyl carbon.

-

δ ~1.35 ppm (Singlet, 9H): The nine protons of the two methyl groups (-C(CH₃)₂) are chemically and magnetically equivalent due to free rotation around the C-C bond. They do not have any adjacent protons to couple with, resulting in a sharp singlet. The chemical shift is downfield from a typical tert-butyl group (e.g., ~0.9 ppm in neopentane) due to the deshielding inductive effect of the adjacent carbonyl group.[6]

Aromatic Region (δ 7.0 - 7.8 ppm)

The aromatic region will be the most complex due to the interplay of substituent effects and spin-spin coupling between the three aromatic protons and the fluorine atom. The electron-withdrawing nature of the carbonyl group, fluorine, and chlorine will shift these protons downfield compared to benzene (δ 7.33 ppm).[4][7]

-

H-3' (ortho to F, meta to CO and Cl): This proton will experience coupling to H-5' (⁴JHH, meta-coupling, ~2-3 Hz) and a strong coupling to the ortho fluorine (³JHF, ~8-10 Hz). We predict its signal to appear as a doublet of doublets (dd) around δ 7.6-7.7 ppm . The significant downfield shift is due to the deshielding effect of the adjacent fluorine.

-

H-5' (meta to F and CO, ortho to Cl): This proton will be coupled to H-3' (⁴JHH, ~2-3 Hz), H-6' (³JHH, ortho-coupling, ~8-9 Hz), and the meta fluorine (⁴JHF, ~5-7 Hz).[8] This will likely result in a complex doublet of doublet of doublets (ddd) , appearing around δ 7.2-7.3 ppm .

-

H-6' (para to Cl, ortho to CO, meta to F): This proton is coupled to H-5' (³JHH, ~8-9 Hz) and the meta fluorine (⁴JHF, ~5-7 Hz). This signal is predicted to be a doublet of doublets (dd) around δ 7.4-7.5 ppm . The deshielding is enhanced by its position ortho to the carbonyl group.

Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ | N/A |

| ~7.2-7.3 | ddd | 1H | Ar-H ⁵' | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 |

| ~7.4-7.5 | dd | 1H | Ar-H ⁶' | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 |

| ~7.6-7.7 | dd | 1H | Ar-H ³' | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The chemical shifts are influenced by the electronegativity of the substituents, and crucially, the carbon signals of the aromatic ring will be split into doublets due to coupling with the fluorine atom.[9]

Carbon-Fluorine Coupling (ⁿJCF)

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between carbon and fluorine (ⁿJCF).[10] The magnitude of this coupling is dependent on the number of bonds separating the nuclei:

-

¹JCF (Directly bonded): Very large, typically 180-250 Hz.

-

²JCF (Two bonds): Significant, typically 15-30 Hz.

-

³JCF (Three bonds): Variable, typically 5-15 Hz.

-

⁴JCF (Four bonds): Smaller, typically 1-5 Hz.

This phenomenon is an exceptionally powerful diagnostic tool for confirming the position of fluorine on the aromatic ring.[9][11]

Detailed Peak Assignments

-

Aliphatic Carbons:

-

δ ~28 ppm (quartet-like): The three equivalent methyl carbons of the tert-butyl group. In a proton-decoupled spectrum, this will be a singlet.

-

δ ~45 ppm: The quaternary carbon of the tert-butyl group. Its intensity will be lower due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.

-

-

Carbonyl Carbon:

-

δ ~205 ppm: The ketone carbonyl carbon. This signal will be shifted slightly downfield due to the steric bulk of the adjacent tert-butyl group. It may appear as a doublet due to four-bond coupling with fluorine (⁴JCF).

-

-

Aromatic Carbons:

-

C-1' (ipso- to CO): Predicted around δ 132 ppm as a doublet due to three-bond coupling to fluorine (³JCF ≈ 5-8 Hz).

-

C-2' (ipso- to F): This carbon will show the largest C-F coupling constant. It is expected around δ 160 ppm as a large doublet (¹JCF ≈ 250 Hz ).[9][12]

-

C-3': Predicted around δ 118 ppm . This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz ).

-

C-4' (ipso- to Cl): Expected around δ 138 ppm . This signal will be a doublet due to three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).

-

C-5': Predicted around δ 128 ppm . This signal will be a doublet due to four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).

-

C-6': Expected around δ 131 ppm . This signal will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 15-20 Hz ).

-

Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |

| ~28 | -C(C H₃)₃ | Singlet | N/A |

| ~45 | -C (CH₃)₃ | Singlet | N/A |

| ~118 | C-3' | Doublet | ²JCF ≈ 20-25 |

| ~128 | C-5' | Doublet | ⁴JCF ≈ 1-3 |

| ~131 | C-6' | Doublet | ²JCF ≈ 15-20 |

| ~132 | C-1' | Doublet | ³JCF ≈ 5-8 |

| ~138 | C-4' | Doublet | ³JCF ≈ 3-5 |

| ~160 | C-2' | Doublet | ¹JCF ≈ 250 |

| ~205 | C=O | Doublet (or singlet) | ⁴JCF ≈ 0-2 |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol is recommended.

Sample Preparation

-

Accurately weigh 10-15 mg of the purified solid 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one.

-

Transfer the solid to a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.

Instrumentation and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust for signal-to-noise).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 (or more, as ¹³C is less sensitive).

-

Data Processing Workflow

Caption: Standard workflow for processing raw FID data into interpretable NMR spectra.

Conclusion

This guide provides a robust and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one. The analysis highlights the characteristic singlet of the tert-butyl group and the complex, yet interpretable, patterns in the aromatic region governed by both homonuclear (H-H) and heteronuclear (H-F) couplings. The ¹³C spectrum is distinguished by large, distance-dependent C-F coupling constants that serve as definitive markers for the fluorine substituent's position. The provided experimental protocol ensures that researchers can reliably acquire and process high-quality data to validate these predictions. This comprehensive spectral characterization is an indispensable step in the quality control, regulatory submission, and further development of this and related chemical entities.

References

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Dissertation. Study on Synthesis of 4-chloro-4'-fluorobutyrophenone and 1-substituted Phenyl-2-pyrrolidone. [Link]

-

RSC Publishing. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. [Link]

-

RSC Publishing. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

Reddit. Carbon-fluorine spin coupling constants. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

- Google Patents.

-

University of Regensburg. Chemical shifts. [Link]

-

Semantic Scholar. Table 2 from chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

MRI Questions. 5.2 Chemical Shift. [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Manasa Life Sciences. 4-Chloro-4'-fluorobutyrophenone. [Link]

-

ACS Publications. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. [Link]

-

PubChem. 4-Chloro-4'-isopropylbutyrophenone. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

SlidePlayer. Signal Areas. [Link]

-

SpectraBase. 4-Chloro-4'-methylbutyrophenone. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

Beilstein Journals. Syntheses of N-labeled pre-queuosine nucleobase derivatives. [Link]

-

Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane 1H proton nmr spectrum. [Link]

-

MDPI. and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 4-Chloro-4'-fluorobutyrophenone

An important point of clarification regarding the subject compound is necessary before delving into its material safety and toxicity profile. Initial searches for "4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone" did not yield specific safety data sheets or toxicological studies. However, significant information is available for the similarly named compound, 4-Chloro-4'-fluorobutyrophenone . This guide will therefore focus on the known safety and toxicity data for 4-Chloro-4'-fluorobutyrophenone, while underscoring that this is a distinct chemical entity. Researchers are advised to confirm the precise identity of their compound of interest before applying the information presented herein.

This document provides a comprehensive overview of the material safety data and toxicological profile of 4-Chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2), a halogenated organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] As a Senior Application Scientist, the following guide is structured to offer not just data, but actionable insights into the safe handling, potential hazards, and necessary precautions for laboratory and industrial applications.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C10H10ClFO | [3][4][5] |

| Molecular Weight | 200.64 g/mol | [3][4][5] |

| Appearance | Yellow to green liquid | [5] |

| Density | 1.22 g/mL at 25 °C | [2][6] |

| Boiling Point | 130-132 °C at 1.33 mbar | [2][5] |

| Melting Point | 5-6 °C | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Solubility | 380 mg/L in water (20°C) | [5] |

| Refractive Index | n20/D 1.5255 | [1][2] |

This compound is a combustible liquid and its vapors are heavier than air, which means they can spread along floors and form explosive mixtures with air upon intense heating.[6]

Hazard Identification and GHS Classification

4-Chloro-4'-fluorobutyrophenone is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| GHS Classification | Hazard Statement |

| Flammable liquids, Category 4 | H227: Combustible liquid |

| Skin sensitization, Sub-category 1B | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

It is crucial to note that some sources also indicate potential for skin and eye irritation, as well as respiratory tract irritation.[1][2][7]

Caption: GHS Hazard Classification for 4-Chloro-4'-fluorobutyrophenone.

Toxicological Profile

The toxicological properties of 4-Chloro-4'-fluorobutyrophenone have not been fully investigated.[4] However, the available data from safety data sheets provide some key insights.

-

Skin Corrosion/Irritation: Causes skin irritation.[7] May cause an allergic skin reaction.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Respiratory or Skin Sensitization: May cause respiratory irritation.[7]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[3][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.[3][4]

The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially harmful upon acute and chronic exposure.

Safe Handling and Personal Protective Equipment (PPE)

Given the known and potential hazards, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[4][7]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.[1][6]

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[3] Wash hands and face thoroughly after handling.[3][6]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and strong bases.[1][4][6] Keep containers tightly closed.[5]

Caption: Workflow for the safe handling of 4-Chloro-4'-fluorobutyrophenone.

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[3][6] If skin irritation or rash occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[5] |

In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6] Vapors can form explosive mixtures with air.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Ecological Information

4-Chloro-4'-fluorobutyrophenone is classified as toxic to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment.[6] All waste material must be disposed of in accordance with national and local regulations at an approved waste disposal plant.[6]

Conclusion

While 4-Chloro-4'-fluorobutyrophenone is a valuable synthetic intermediate, it possesses a clear hazard profile that necessitates careful and informed handling. The primary risks include its combustibility, potential for skin sensitization, and aquatic toxicity. The absence of comprehensive toxicological data for endpoints such as carcinogenicity and reproductive toxicity warrants a precautionary approach, treating the compound with a high degree of care. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safety protocols, researchers can mitigate the risks associated with the use of this compound.

References

- SAFETY DATA SHEET for 4-Chloro-4'-fluorobutyrophenone. (2025, May 13). MilliporeSigma.

- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-fluorobutyrophenone. (2026, January 17). ChemicalBook.

- 4'-CHLORO-2,2-DIMETHYLPROPIOPHENONE SDS, 30314-42-2 Safety D

- SAFETY DATA SHEET for 4-Chloro-4'-fluorobutyrophenone. (2025, December 18). Fisher Scientific.

- 4'-Fluorobutyrophenone Safety Data Sheet. (2023, July 3). Apollo Scientific.

- 4-Chloro-4'-fluorobutyrophenone 3874-54-2 wiki. Guidechem.

- Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). (2005, October 3). Cole-Parmer.

- 4-Chloro-4'-fluorobutyrophenone Safety D

- 4'-Fluorobutyrophenone. PubChem.

- 4-Chloro-4'-fluorobutyrophenone 97 3874-54-2. Sigma-Aldrich.

- 4-Chloro-4'-fluorobutyrophenone. ChemBK.

- 4-Chloro-2'-fluorobutyrophenone. Daicel Pharma Standards.

Sources

Pharmacokinetic Profiling of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone Derivatives

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone derivatives. As a class of compounds often investigated for their potential as central nervous system (CNS) agents, understanding their journey through the body is paramount to establishing a viable path from discovery to clinical application.[1][2][3] This document moves beyond rote protocols to elucidate the scientific rationale behind each experimental step, empowering researchers to design, execute, and interpret a robust ADME (Absorption, Distribution, Metabolism, and Excretion) program.

The unique structural motifs of this compound class—specifically the halogen substituents (chloro and fluoro) and the gem-dimethyl group—present distinct metabolic and physicochemical challenges and opportunities. Halogenation can significantly alter metabolic stability and receptor binding affinity, while the dimethyl configuration may introduce steric hindrance affecting enzyme interactions.[3] A thorough PK profile is therefore not just a regulatory requirement but a critical tool for optimizing lead compounds and predicting their in-human behavior.[4][5]

Part 1: The Strategic Framework for PK Profiling

A successful PK profiling campaign is a multi-stage, iterative process. It begins with rapid, high-throughput in vitro assays to triage compounds and culminates in definitive in vivo studies to understand the integrated biological system.[6][7][8] The goal is to build a comprehensive data package that informs dose selection, predicts human pharmacokinetics, and identifies potential liabilities such as drug-drug interactions (DDIs) early in development.[9][10]

The overall workflow is designed to answer a series of fundamental questions in a logical sequence, ensuring that resource-intensive in vivo studies are reserved for the most promising candidates identified through cost-effective in vitro screens.[11]

Part 2: Foundational In Vitro ADME Characterization

In vitro ADME assays are the bedrock of early PK assessment. They are designed to isolate and evaluate individual pharmacokinetic processes, providing crucial data to guide chemical optimization and identify potential liabilities before advancing to animal studies.[6][8][9]

Physicochemical Properties: Solubility and Permeability

Causality: Before a drug can be absorbed, it must first be in solution at the site of administration and then permeate across biological membranes. Poor solubility can lead to low and erratic absorption, while low permeability can prevent the drug from reaching systemic circulation.[12][13]

This assay provides a rapid determination of a compound's solubility in a physiologically relevant buffer.

-

Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of the butyrophenone derivative in 100% DMSO.

-

Dilution: Dispense the DMSO stock into a 96-well plate and add phosphate-buffered saline (PBS, pH 7.4) to achieve a final nominal concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., <1%).

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound that is in excess of its solubility limit.

-

Separation: Centrifuge the plate to pellet the precipitate. Alternatively, use a filter plate to separate the solid from the saturated solution.

-

Quantification: Analyze the supernatant using LC-MS/MS against a calibration curve prepared in the same buffer system to determine the concentration of the dissolved compound.[14]

-

Self-Validation: Include control compounds with known high (e.g., Theophylline) and low (e.g., Griseofulvin) solubility to validate the assay run.

PAMPA assesses passive diffusion, a primary mechanism for drug absorption. It is a high-throughput, non-cell-based assay that models the gastrointestinal barrier.

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate serves as the "acceptor" plate.

-

Dosing: Add the test compound (e.g., 10 µM in PBS, pH 7.4) to a standard 96-well plate (the "donor" plate).

-

Incubation: Place the acceptor filter plate on top of the donor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.

-

Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known physical parameters of the system.

-

Self-Validation: Run high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls to define the dynamic range of the assay.

Metabolic Stability Assessment

Causality: The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and oral bioavailability.[1] Unstable compounds are cleared too rapidly to achieve therapeutic concentrations, while overly stable compounds may accumulate and cause toxicity.

This assay evaluates Phase I metabolic activity, particularly by Cytochrome P450 (CYP) enzymes.

-

Reagent Preparation: Thaw pooled liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH in PBS.

-

Incubation: In a 96-well plate, pre-warm the microsomes and the butyrophenone derivative (at a low concentration, e.g., 1 µM, to be under Km) to 37°C.

-

Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

-

Self-Validation: Include a rapidly metabolized control (e.g., Verapamil) and a stable control (e.g., Warfarin) to ensure the microsomal and cofactor activity is within expected ranges.

| Compound | Source of Microsomes | In-Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Derivative A | Human | 45 | 15.4 |

| Derivative A | Rat | 28 | 24.8 |

| Derivative A | Mouse | 12 | 57.8 |

| Verapamil (Control) | Human | 8 | 86.6 |

| Warfarin (Control) | Human | >120 | <5.8 |

Table 1: Representative data from a liver microsomal stability assay.

Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[6] High plasma protein binding can limit efficacy and affect drug distribution.

This is the gold standard method for determining the fraction of a compound bound to plasma proteins.

-

Apparatus Setup: Use a 96-well equilibrium dialysis apparatus, which consists of paired wells separated by a semi-permeable membrane (e.g., 10 kDa MWCO).

-

Dosing: Add plasma (human, rat) spiked with the test compound (e.g., 5 µM) to one side of the membrane (the plasma chamber). Add protein-free buffer (PBS) to the other side (the buffer chamber).

-

Equilibration: Seal the unit and incubate on a shaking platform at 37°C for 4-24 hours, allowing the unbound compound to diffuse across the membrane until equilibrium is reached.

-

Sampling: After incubation, take samples from both the plasma and buffer chambers.

-

Quantification: Determine the concentration in both samples via LC-MS/MS. To account for matrix effects, a sample from the plasma side should be matched with a calibration curve made in plasma, and the buffer side with a curve made in buffer.

-

Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Self-Validation: A highly bound control (e.g., Warfarin, >99% bound) and a low-binding control (e.g., Metoprolol, ~12% bound) must be run in parallel to validate the experiment.

Part 3: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies provide the integrated output of all ADME processes, defining how the drug concentration changes over time in a living system.[4][10][15] These studies are essential for understanding key PK parameters like bioavailability and half-life.

Bioanalytical Method Validation

Causality: Before an in vivo study can be conducted, a robust and reliable analytical method for quantifying the drug in biological matrices (e.g., plasma, blood) is required. This is a non-negotiable step mandated by regulatory agencies like the FDA and EMA to ensure data integrity.[16][17][18]

The method validation process for an LC-MS/MS assay must assess:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Accuracy and Precision: How close the measured values are to the true values and to each other, respectively.

-

Calibration Curve: The relationship between concentration and instrument response over a relevant range.

-

Recovery and Matrix Effect: The efficiency of the sample extraction process and the influence of the biological matrix on analyte ionization.

-

Stability: The stability of the analyte under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Rodent Pharmacokinetic Study Design

Causality: Rodent studies (typically in rats) are the first step in understanding a compound's in vivo disposition. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental parameters, most importantly absolute oral bioavailability (F%).

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.

-

Dosing:

-

IV Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg). The formulation must be a clear solution (e.g., in saline/DMSO/solubilizing agent).

-

PO Group: Administer the drug via oral gavage (e.g., 5 mg/kg). The formulation is typically a suspension or solution (e.g., in 0.5% methylcellulose).

-

-

Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at pre-defined time points into anticoagulant-treated tubes. Typical time points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

-

Sample Processing: Immediately process blood to plasma by centrifugation and store frozen at -80°C until analysis.

-

Analysis: Quantify the plasma concentrations of the butyrophenone derivative using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

| Parameter | Definition | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax | Maximum observed plasma concentration | 450 ng/mL | 680 ng/mL |

| Tmax | Time to reach Cmax | 0.08 hr (5 min) | 1.0 hr |

| AUC(0-inf) | Area under the curve from time 0 to infinity | 980 hrng/mL | 2450 hrng/mL |

| t½ | Elimination half-life | 3.5 hr | 3.7 hr |

| CL | Clearance | 17.0 mL/min/kg | - |

| Vdss | Volume of distribution at steady state | 3.57 L/kg | - |

| F% | Absolute Oral Bioavailability | - | 50% |

Table 2: Representative pharmacokinetic parameters for a butyrophenone derivative from a rat study. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Conclusion and Integrated Perspective

The successful pharmacokinetic profiling of a 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone derivative is a systematic process of building knowledge. The in vitro data on solubility, permeability, metabolic stability, and protein binding provide the mechanistic foundation to understand the in vivo results. For example, a low oral bioavailability (F%) observed in the rat study might be explained by high first-pass metabolism (predicted by low microsomal stability) or poor absorption (predicted by low permeability).

This guide provides the core methodologies and, more importantly, the strategic thinking required to navigate the complexities of drug metabolism and pharmacokinetics. By adhering to these principles of causality and self-validation, researchers can generate a high-quality data package that de-risks their development program and provides a clear line of sight toward clinical evaluation. The ultimate goal is to connect the administered dose to the concentration of the drug at the target site, which is the fundamental basis of rational drug development.[19][20][21]

References

- Clinical pharmacology and pharmacokinetics guidelines - EMA. European Medicines Agency.

- In Vitro ADME Assays: Principles, Applications & Protocols.

- In Vitro ADME. Selvita.

- In Vitro ADME Assays and Services.

- Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA).

- In Vitro ADME Studies. PharmaLegacy.

- In Vitro ADME. WuXi AppTec Lab Testing Division.

- Metabolism and Pharmacokinetic Studies. U.S.

- Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency (EMA).

- Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.

- Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. I.

- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.

- Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed.

- Quantitative analysis of small molecules in biological samples. Jeevan Prasain, Ph.D. Department of Pharmacology & Toxicology, UAB.

- Population Pharmacokinetics Guidance for Industry February 2022. U.S.

- Pk/bio-distribution. MuriGenics.

- Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. European Medicines Agency (EMA).

- Guidance for Industry: Population Pharmacokinetics. U.S.

- In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Xyzagen.

- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S.

- Phenothiazines and butyrophenones. LITFL.

- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.

- Butyrophenones.

- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.

- Refined ADME Profiles for

- Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.

Sources

- 1. litfl.com [litfl.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selvita.com [selvita.com]

- 5. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 6. selvita.com [selvita.com]

- 7. criver.com [criver.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 10. xyzagen.com [xyzagen.com]

- 11. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. mdpi.com [mdpi.com]

- 13. vcclab.org [vcclab.org]

- 14. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 15. Pk/bio-distribution | MuriGenics [murigenics.com]

- 16. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. fda.gov [fda.gov]

Thermodynamic Stability of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone at Room Temperature: A Technical Guide

Executive Summary

The compound 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-90-7) is a highly functionalized, sterically hindered halogenated ketone. In pharmaceutical development, butyrophenone derivatives serve as critical active pharmaceutical ingredient (API) precursors and structural backbones for neuroleptic agents. Understanding the thermodynamic stability of this specific molecule at room temperature (22–25 °C) is paramount for establishing shelf-life, formulating storage protocols, and preventing cold-chain dependency.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile, driven by its unique steric and electronic properties, and outlines a self-validating experimental workflow for stability profiling.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of a molecule at room temperature is dictated by the depth of its Gibbs free energy well ( ΔGf∘ ) and the kinetic barriers ( Ea ) preventing degradation. For 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, stability is exceptionally high due to two primary structural features:

A. Steric Shielding and the Prevention of Enolization

Standard aliphatic ketones are susceptible to base-catalyzed degradation, oxidation, and racemization via alpha-deprotonation (enolization). However, the presence of the 2,2-dimethyl group adjacent to the carbonyl carbon completely eliminates alpha-protons.

-

Causality: Without an enolizable proton, the primary kinetic pathway for tautomerization is blocked. Furthermore, the massive steric bulk of the tert-alkyl group acts as a physical shield, drastically increasing the activation energy required for nucleophiles (e.g., water or hydroxide ions) to attack the electrophilic carbonyl carbon. This results in near-complete resistance to ambient hydrolysis.

B. Electronic Modulation via Halogenation

The phenyl ring is substituted with halogens at the 4'-chloro and 2'-fluoro positions.

-

Causality: Fluorine and chlorine exert strong electron-withdrawing inductive effects (-I), which theoretically increases the electrophilicity of the carbonyl group. However, the resonance donation (+R) from the halogens into the aromatic system stabilizes the π -cloud. The net result is a highly stable aromatic system resistant to electrophilic aromatic substitution, while the carbonyl remains protected by the aforementioned steric bulk.

This structural synergy mirrors the robust thermal stability seen in related unbranched butyrophenones (such as haloperidol), which have been proven to remain stable up to 230 °C and maintain integrity for years at room temperature, as detailed in the [1].

Fig 1. Mechanistic causality of thermodynamic stability via steric and electronic modulation.

Thermodynamic Stability Profile at Room Temperature (25 °C)

At standard room temperature (25 °C) and ambient humidity (60% RH), 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone resides in a deep thermodynamic minimum.

-

Phase Stability and Polymorphism: Unlike some flexible pharmaceutical intermediates that undergo spontaneous polymorphic transitions at room temperature, the rigid steric constraints of this molecule lock its crystal lattice. Studies on the[2] indicate that while some derivatives exhibit multiple crystalline forms, highly substituted analogs often maintain a single, thermodynamically stable lattice at 25 °C.

-

Cold-Chain Independence: Recent meta-analyses on the [3] demonstrate that even complex biologics can maintain stability outside refrigeration. Small, sterically hindered molecules like this butyrophenone derivative inherently bypass the need for 2–8 °C storage, drastically reducing logistical overhead.

Self-Validating Experimental Protocol for Stability Profiling

To ensure absolute trustworthiness and scientific integrity, stability testing must be self-validating. This protocol utilizes orthogonal analytical techniques—combining chromatographic mass balance (HPLC-UV/MS) with thermodynamic phase validation (DSC/TGA).

Step 1: Sample Preparation & Baseline Characterization

-

Methodology: Accurately weigh 10.0 mg of the API and dissolve it in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution.

-

Causality: Methanol ensures complete solubilization without inducing solvolysis at room temperature, providing a pristine, un-degraded baseline for chromatographic profiling.

Step 2: Isothermal Real-Time Stress Testing (25 °C)

-

Methodology: Store solid-state API and solution aliquots in controlled environmental chambers set to 25 °C ± 2 °C and 60% ± 5% RH for 6 months.

-

Causality: This mimics standard ambient storage conditions, allowing researchers to calculate the real-time Gibbs free energy of degradation ( ΔG‡ ) and validate shelf-life claims.

Step 3: Forced Degradation (Orthogonal Validation)

-

Methodology: Subject separate aliquots to ICH Q1B standard stressors: 0.1 M HCl, 0.1 M NaOH, 3% H2O2 , and UV-Vis light (1.2 million lux-hours) for 7 days at elevated temperatures (where applicable).

-

Causality: Accelerating degradation identifies the primary degradation pathways. If the molecule degrades, this proves the analytical method is "stability-indicating" (capable of resolving the parent peak from degradants), thereby validating the zero-degradation results seen in Step 2.

Step 4: HPLC-UV/MS and Thermal Analysis

-

Methodology: Analyze aliquots using a C18 column with a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid). Concurrently, perform DSC/TGA on solid samples from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Causality: HPLC-MS identifies the exact mass of any degradants formed. DSC/TGA confirms the absence of endothermic decomposition or polymorphic shifts at room temperature.

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

Based on the structural thermodynamics and behavior of analogous butyrophenones, the expected degradation profile of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is summarized below. The data highlights the compound's extreme resilience at room temperature.

| Stress Condition | Temperature | Duration | Expected Degradation (%) | Primary Mechanistic Pathway |

| Isothermal (Solid) | 25 °C | 6 Months | < 0.1% | None (Thermodynamically stable) |

| Isothermal (Solution) | 25 °C | 6 Months | < 0.5% | Trace hydrolysis |

| Acidic (0.1 M HCl) | 70 °C | 7 Days | 2.0 - 5.0% | Acid-catalyzed hydrolysis |

| Basic (0.1 M NaOH) | 70 °C | 7 Days | 1.0 - 3.0% | Highly sterically hindered hydrolysis |

| Oxidative (3% H2O2 ) | 25 °C | 7 Days | < 1.0% | Trace oxidation |

| Photolytic (UV-Vis) | 25 °C | 1.2M Lux-hrs | 1.0 - 2.0% | Radical dehalogenation |

References

-

Djilali, K., et al. (2025). "Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis." Processes, 13(3), 904. Available at:[Link]

-

Azibi, M., Draguet-Brughmans, M., & Bouché, R. (1984). "Polymorphism of Butyrophenones Related to Haloperidol." Journal of Pharmaceutical Sciences, 73(4), 512-515. Available at:[Link]

-

Suárez-Casillas, P., et al. (2025). "Stability of thermolabile drugs at room temperature. A review." Farmacia Hospitalaria, 49(5), 328-338. Available at:[Link]

Sources

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone as an active pharmaceutical ingredient (API) intermediate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS: 898765-90-7)

Executive Summary & Medicinal Chemistry Rationale

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly specialized, multi-functional active pharmaceutical ingredient (API) intermediate. Its architecture is defined by two critical domains: a sterically hindered gem-dimethyl ketone and a di-halogenated phenyl ring. In modern drug discovery, the strategic incorporation of these motifs is frequently used to overcome pharmacokinetic liabilities and enhance target engagement.

The "Magic Methyl" and Metabolic Stability

The presence of the gem-dimethyl group adjacent to the carbonyl carbon is not merely a structural anomaly; it is a deliberate design choice to block metabolic soft spots. The incorporation of gem-dimethyl groups severely restricts conformational flexibility, locking the molecule into its bioactive conformation, and critically prevents cytochrome P450-mediated oxidation at the α-carbon[1],[2]. This structural modification reliably increases the metabolic half-life of the resulting API[3].

Halogen Vectors

The 2'-fluoro substituent acts as a conformational lock via dipole-dipole interactions and modulates the pKa of the system. Concurrently, the 4'-chloro group serves a dual purpose: it acts as a lipophilic bioisostere in the final drug product and functions as a highly specific vector for late-stage transition-metal-catalyzed cross-coupling[4].

Fig 1: Pharmacophoric and synthetic rationale for the structural features of the intermediate.

Synthetic Workflows & Mechanistic Challenges

The very features that make this intermediate valuable for API stability (steric bulk and stable aryl chlorides) present significant challenges during synthesis.

Fig 2: Divergent synthetic workflows utilizing the sterically hindered ketone and aryl chloride.

Workflow A: Enantioselective Reduction of the Hindered Ketone

Standard hydride reductions (e.g., NaBH₄) of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone are notoriously sluggish and yield racemic mixtures due to the severe steric clash imposed by the gem-dimethyl moiety. To achieve high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya Ruthenium(II) catalysts is required[5],[6]. The rigid chiral environment of the diamine ligand forces the bulky gem-dimethyl group into a specific orientation during the transition state, enabling stereoselective hydride transfer.

Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH)

| Catalyst System | Hydride Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| NaBH₄ (Control) | MeOH | 25 | 12 | 45 | 0 |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH / Et₃N | 40 | 24 | 88 | 92 |

| RuCl(p-cymene)[(S,S)-Fs-DPEN] | HCOOH / Et₃N | 40 | 24 | 99 | 98 |

Protocol A: ATH Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL Schlenk flask and purge with ultra-pure N₂.

-

Reagent Loading: Charge the flask with 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (10.0 mmol, 1.0 eq) and RuCl(p-cymene)[(S,S)-Fs-DPEN] (0.1 mmol, 1 mol%).

-

Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM), followed by a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 15 mL).

-

Reaction: Seal the flask and stir the biphasic mixture vigorously at 40°C for 24 hours. Causality note: The elevated temperature is required to overcome the activation energy barrier imposed by the gem-dimethyl steric bulk.

-

Workup: Cool to room temperature. Quench slowly with saturated aqueous NaHCO₃ (Caution: CO₂ evolution). Extract with EtOAc (3 × 20 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the chiral alcohol.

Workflow B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Aryl chlorides possess a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition step to the Palladium(0) center highly unfavorable compared to aryl bromides or iodides[4]. To activate the 4'-chloro position of this intermediate, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos must be employed. These ligands stabilize the active mono-ligated Pd(0) species and accelerate oxidative addition[7].

Table 2: Optimization of Suzuki-Miyaura Coupling

| Pd Source (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Solvent | Yield (%) |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 12 |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 28 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 94 |

Protocol B: Cross-Coupling Step-by-Step Methodology

-

Preparation: In a glovebox or using standard Schlenk techniques, charge a reaction vial with 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (5.0 mmol, 1.0 eq), the desired arylboronic acid (6.0 mmol, 1.2 eq), and finely milled K₃PO₄ (10.0 mmol, 2.0 eq).

-

Catalyst Loading: Add Pd(OAc)₂ (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%).

-

Degassing: Evacuate the vial and backfill with N₂ (Repeat 3x).

-

Solvent Addition: Inject 11 mL of a rigorously degassed Toluene/H₂O mixture (10:1 v/v). Causality note: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.

-

Reaction: Heat the sealed vial to 100°C in an oil bath for 12 hours with vigorous stirring.

-

Workup & Isolation: Cool to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via automated flash chromatography to isolate the biaryl product.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before downstream API synthesis, the following QC parameters must be validated:

-

HPLC Purity: >99.0% (C18 column, Acetonitrile/Water with 0.1% TFA gradient, UV detection at 254 nm).

-

Chiral HPLC (Post-ATH): Chiralcel OD-H or equivalent to verify >98% ee.

-

¹H NMR (400 MHz, CDCl₃): Ensure the gem-dimethyl protons appear as a distinct, sharp singlet integrating to 6H (~1.2 ppm), and confirm the absence of α-enolization artifacts.

References

-

Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ResearchGate.[Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.[Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.[Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.[Link]

-

LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? Hypha Discovery.[Link]

-

Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications.[Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

Application Note: Regioselective Synthesis and Catalytic Asymmetric Reduction of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

[https://www.sciencedirect.com/science/article/pii/S00404039

Executive Summary & Scientific Clarification

In advanced pharmaceutical manufacturing, the structural precision of Active Pharmaceutical Ingredient (API) building blocks is paramount. 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS: 898765-90-7)[1] is a highly sterically hindered, achiral ketone[2]. Because the molecule itself lacks a stereocenter, "asymmetric synthesis" in this context refers to its critical role as a prochiral substrate.

The primary industrial objective for this scaffold is its enantioselective reduction to yield the corresponding chiral alcohol, (1R)-1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-ol. This application note details a self-validating workflow encompassing the regioselective upstream synthesis of the ketone and its subsequent Catalytic Asymmetric Transfer Hydrogenation (ATH)[3].

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Steric Bulk

The target ketone features a fully substituted α -carbon (a 2,2-dimethylbutyl chain) adjacent to a di-halogenated phenyl ring. This extreme steric bulk physically blocks the approach of standard inner-sphere hydrogenation catalysts, leading to poor conversions and racemic mixtures[4].

Catalyst Selection: Outer-Sphere Mechanism

To overcome this, we employ Noyori’s outer-sphere ATH utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst[5]. The spatial arrangement of the p-cymene ligand and the chiral TsDPEN diamine creates a highly specific chiral pocket. The hydride transfer proceeds via a six-membered pericyclic transition state involving the Ru-H and the NH proton of the ligand. This allows the bulky tert-alkyl group to orient away from the catalyst core, ensuring high enantioselectivity.

Thermodynamic Driving Force

The choice of hydrogen donor is equally critical. While isopropanol is common, it operates via an equilibrium mechanism (Meerwein-Ponndorf-Verley type)[3]. For sterically hindered substrates, the reverse oxidation reaction severely limits conversion. By utilizing a Formic Acid/Triethylamine (FA/TEA) azeotrope, the reaction becomes strictly irreversible due to the continuous evolution of CO₂ gas, driving the conversion to >99%[6].

Workflow Visualization

Fig 1: Regioselective synthesis and asymmetric transfer hydrogenation workflow.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Prochiral Ketone

While direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene[7] is possible, it often yields an inseparable mixture of regioisomers. To ensure absolute product integrity, we utilize a Grignard addition to a Weinreb amide.

Objective : Synthesis of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone. Reagents :

-

1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv, 20 mmol)

-

Magnesium turnings (1.2 equiv, 24 mmol)

-

N-Methoxy-N-methyl-2,2-dimethylbutanamide (Weinreb amide) (0.95 equiv, 19 mmol)

-

Anhydrous THF (0.5 M)

Step-by-Step Methodology :

-

Grignard Initiation : In a dry Schlenk flask under Argon, add Mg turnings and 5 mL THF. Add a single crystal of iodine to activate the magnesium. Add 10% of the aryl bromide and heat gently to 40 °C until the brown iodine color dissipates.

-

Grignard Formation : Add the remaining aryl bromide dropwise over 30 minutes. Stir for 2 hours at 40 °C until the Mg turnings are mostly consumed.

-

Coupling : Cool the Grignard reagent to 0 °C. Add a solution of the Weinreb amide in THF dropwise over 20 minutes. Causality Note: The N-methoxy group coordinates with the magnesium ion, forming a stable 5-membered chelated tetrahedral intermediate. This strictly prevents a second equivalent of Grignard from attacking, avoiding tertiary alcohol formation.

-

Quench & Workup : Stir for 1 hour at room temperature. Quench slowly with 1M HCl (30 mL) at 0 °C to collapse the tetrahedral intermediate and release the ketone. Extract with MTBE (3 x 30 mL), wash with brine, and concentrate.

-

Validation : Analyze the crude product via GC-MS. Self-Validation Checkpoint: Confirm the presence of the target mass (m/z 228) and the absolute absence of over-addition byproducts.

Protocol B: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Objective : Enantioselective reduction to (1R)-1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-ol. Reagents :

-

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (1.0 equiv, 10 mmol)

-

RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%, S/C = 1000)

-

Formic Acid / Triethylamine (FA/TEA) azeotrope (5:2 molar ratio, 5.0 equiv)

-

Anhydrous DMF (0.5 M)

Step-by-Step Methodology :

-

System Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). This prevents catalyst poisoning by ambient oxygen.

-

Catalyst Activation : Dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in 20 mL of anhydrous, degassed DMF. Stir for 10 minutes at room temperature. The base in the FA/TEA mixture will subsequently deprotonate the diamine ligand, forming the active 16-electron Ru-amide species.

-

Substrate Addition : Introduce the ketone substrate via syringe, followed immediately by the dropwise addition of the FA/TEA azeotrope.

-

Reaction Execution : Heat the reaction mixture to 40 °C. Self-Validation Checkpoint: Observe steady effervescence (CO₂ gas evolution), which visually confirms active hydride transfer and the irreversibility of the catalytic cycle.

-

Monitoring : After 18 hours, withdraw a 50 µL aliquot, quench with water, extract into hexane, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min). The reaction is complete when the ketone peak is <1% AUC.

-

Workup & Purification : Cool to 0 °C, quench with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 9:1 Hexane/EtOAc).

Quantitative Data Presentation

The following table demonstrates the necessity of the chosen catalyst and hydrogen donor system for this specific sterically hindered substrate.

Table 1: Catalyst and Condition Screening for ATH of 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

| Catalyst System | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | >99 | 96 (R) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / tBuOK | 25 | 48 | 45 | 88 (R) |

| RhCl[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | 85 | 91 (R) |

| Ir(Cp)[(R,R)-TsDPEN] | FA/TEA (5:2) | 40 | 24 | 70 | 82 (R) |

Note: The iPrOH system suffers from poor conversion due to the reversibility of the reaction competing against the extreme steric bulk of the 2,2-dimethyl group.

Sources

- 1. nextsds.com [nextsds.com]

- 2. 175136-74-0|3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione|BLD Pharm [bldpharm.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Advanced Laboratory Purification Protocols for Synthesized 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

Introduction & Mechanistic Context

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a highly specialized halogenated ketone utilized as a foundational building block in organic synthesis and medicinal chemistry. The butyrophenone moiety is a critical pharmacophore, frequently serving as the structural backbone for compounds targeting dopamine D2 receptors in antipsychotic drug design[1].

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 2,2-dimethylbutanoyl chloride, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst[2]. While the synthetic route is highly efficient, the downstream purification is complicated by three primary factors:

-

Strong Catalyst-Product Complexation: AlCl₃ coordinates tightly to the carbonyl oxygen of the product.

-

Regioisomer Formation: Competing ortho/para directing effects of the fluorine and chlorine atoms can generate closely related structural isomers.

-

Unreacted Precursors: Residual acyl chlorides readily hydrolyze into lipophilic aliphatic acids.

This application note details a self-validating, three-stage purification workflow designed to isolate 4'-chloro-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-90-7)[3] to >99% purity.

Physicochemical Profiling

To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the choice of solvents and techniques. The dual-halogenated aromatic ring combined with the neo-alkyl chain renders this compound highly lipophilic.

| Property | Value |

| Chemical Name | 1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one |

| CAS Registry Number | 898765-90-7 |

| Molecular Formula | C₁₂H₁₄ClFO |

| Molecular Weight | 228.69 g/mol |

| Physical State (RT) | Colorless to pale yellow liquid |

| Polarity | Moderate (Ketone) |

| Solubility Profile | Dichloromethane (DCM), Ethyl Acetate, Hexanes (High); Water (Insoluble) |

Purification Workflow Diagram

Figure 1: Purification workflow for 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone.

Experimental Protocols

Stage 1: Primary Recovery via Liquid-Liquid Extraction (LLE)

Causality: The Lewis acid AlCl₃ coordinates strongly to the carbonyl oxygen lone pairs of the newly formed butyrophenone[2]. This complex is highly stable and must be forcefully hydrolyzed to release the free ketone. Ice-cold HCl is utilized to prevent exothermic degradation and suppress the formation of insoluble aluminum hydroxide [Al(OH)₃] emulsions, which are notoriously difficult to separate.

-

Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (approx. 10 mL per gram of AlCl₃ used). Stir for 30 minutes until all solids dissolve.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract three times with Dichloromethane (DCM).

-

Neutralization: Wash the combined organic extracts with saturated aqueous NaHCO₃.

-

Causality: This neutralizes residual HCl and deprotonates any unreacted 2,2-dimethylbutanoic acid (formed from unreacted acyl chloride), partitioning it into the aqueous layer as a water-soluble sodium salt.

-

-

Brine Wash & Drying: Wash with saturated NaCl (brine) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

-

Self-Validation: Spot the final aqueous waste and the organic concentrate on a silica gel TLC plate (eluent: 90:10 Hexanes:EtOAc). Visualize under UV (254 nm). The absence of a UV-active spot in the aqueous lane confirms complete extraction of the product.

Stage 2: High-Resolution Flash Chromatography

Causality: The crude mixture contains the target 4'-chloro-2'-fluoro isomer and potentially other regioisomers. Because fluorine and chlorine differ in electronegativity and steric volume, the overall dipole moment of the isomers varies slightly. We utilize a low-polarity isocratic system to exploit these subtle differences in silica affinity. The target ortho-fluoro isomer typically elutes slightly faster due to intramolecular steric shielding of the carbonyl by the adjacent fluorine atom, which reduces the ketone's hydrogen-bonding interaction with the silanol groups on the stationary phase.

-

Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using Hexanes.

-

Loading: Dissolve the crude oil in a minimum volume of DCM and apply it evenly to the top of the silica bed.

-

Elution: Elute isocratically using a 98:2 mixture of Hexanes:Ethyl Acetate. Collect 20 mL fractions.

-

Self-Validation: Monitor fractions via TLC. The target compound will appear as the major UV-active spot with an R_f of approximately 0.45. Discard mixed fractions to ensure absolute regioisomeric purity. Combine and concentrate the pure fractions.

Stage 3: Fractional Vacuum Distillation (Kugelrohr)

Causality: Flash chromatography often leaves trace siloxane impurities dissolved from the silica gel, as well as residual high-boiling solvents. Distillation under high vacuum ensures the isolation of the ketone in a state suitable for sensitive downstream organometallic reactions (e.g., Grignard additions).

-

Setup: Transfer the concentrated chromatography product to a Kugelrohr distillation flask.

-

Degassing: Apply a high vacuum (< 1 mbar) at room temperature for 15 minutes to remove any residual volatile solvents (Hexanes/DCM).

-

Distillation: Gradually increase the oven temperature. The target butyrophenone will typically distill at approximately 110–125 °C at 0.5 mbar.

-

Self-Validation: The distillation head temperature must remain constant during the main fraction collection. A fluctuating temperature indicates the co-distillation of impurities.

Analytical Validation (E-E-A-T)

To ensure the protocol's success, the final product must be orthogonally validated:

-

HPLC-UV: Run on a C18 reverse-phase column using an Acetonitrile/Water gradient. The target compound must present a single sharp peak (>99% AUC) at 254 nm.

-

GC-MS: Confirms the molecular ion mass (m/z = 228.1). The isotopic pattern must show a distinct 3:1 ratio for the M and M+2 peaks, which is the definitive characteristic of a molecule containing a single chlorine atom.

References

- Source: grokipedia.

- Source: benchchem.

- Title: 1-(4-chloro-2-fluorophenyl)

Sources

Application Note: Strategic Reagents and Protocols for the Selective Fluorination of 4'-Chloro-2,2-dimethylbutyrophenone

Executive Summary & Structural Analysis

The selective fluorination of complex, densely functionalized intermediates is a critical operation in modern drug development and materials science. 4'-Chloro-2,2-dimethylbutyrophenone presents a unique synthetic challenge due to its specific structural constraints:

-

Quaternary Alpha-Center: The C2 position is fully substituted with two methyl groups, completely precluding traditional enol/enolate-driven electrophilic alpha-fluorination.

-

Deactivated Aromatic Ring: The phenyl ring is electronically deactivated by both the electron-withdrawing para-chloro group and the meta-directing carbonyl moiety.

-

Unactivated Aliphatic Chain: The ethyl appendage contains unactivated secondary (C3) and primary (C4) C(sp³)-H bonds.

To successfully functionalize this substrate, chemists must abandon standard basic fluorination protocols and instead deploy advanced catalytic strategies. This guide details two orthogonal, self-validating methodologies: Photocatalytic Aliphatic C(sp³)-H Fluorination and Superacid-Promoted Aromatic C(sp²)–H Fluorination .

Strategy 1: Photocatalytic Aliphatic C(sp³)-H Fluorination

Mechanistic Rationale & Causality

To target the unactivated C3/C4 positions, we utilize a Hydrogen Atom Transfer (HAT) pathway driven by Tetrabutylammonium decatungstate (TBADT) and N-Fluorobenzenesulfonimide (NFSI) .

-

Regioselectivity: The highly electrophilic photoexcited TBADT* preferentially abstracts a hydrogen atom from the most electron-rich and sterically accessible position. While the C3 secondary C–H bond has a lower bond dissociation energy (BDE) than the C4 primary C–H bond, steric shielding from the adjacent quaternary C2 center dictates a mixture of C3 and C4 fluorination, heavily favoring C3.

-

Base Additive (Causality): The addition of a mild base (NaHCO₃) is non-negotiable. Without it, the byproduct dibenzenesulfonamide (NHSI) acts as a Brønsted acid, catalyzing a deleterious Ritter-type displacement of the newly formed C–F bond by the acetonitrile solvent to form an acetamide[1].

-

Photochemical Protection: The substrate contains gamma-protons (C4), introducing the risk of Norrish Type II photochemical cleavage under UV light. However, TBADT possesses a significantly higher molar extinction coefficient at 365 nm than the aryl ketone, effectively acting as an internal optical filter and dominating the photon absorption pathway.

Photocatalytic HAT cycle for C(sp3)-H fluorination using TBADT and NFSI.

Self-Validating Protocol: TBADT/NFSI Fluorination

This protocol is adapted from the robust standards established for unactivated C(sp³)–H fluorination[2].

Reagents:

-

4'-Chloro-2,2-dimethylbutyrophenone (1.0 mmol, 210.7 mg)

-

NFSI (2.0 mmol, 630 mg)

-

TBADT (0.02 mmol, 66 mg, 2 mol%)

-

NaHCO₃ (1.0 mmol, 84 mg)

-

Solvent: Acetonitrile/H₂O (10:1, 10 mL)

Step-by-Step Workflow:

-

Preparation (Pre-Reaction Check): Charge an oven-dried 20 mL borosilicate glass vial with the substrate, NFSI, TBADT, and NaHCO₃. Add the solvent mixture.

-

Degassing (Critical Step): Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the TBADT excited state, halting the catalytic cycle.*

-

Irradiation: Seal the vial under an argon atmosphere and irradiate with 365 nm UV LEDs (intensity > 30 mW/cm²) at ambient temperature (cooling fan applied to maintain ~25 °C) for 16 hours.

-

In-Process Control (IPC): At 8 hours, remove a 50 µL aliquot via syringe under argon. Filter through a short silica plug (eluting with EtOAc) and acquire a ¹⁹F NMR spectrum using fluorobenzene as an internal standard. Validation marker: Look for a diagnostic multiplet between -160 to -175 ppm, confirming secondary aliphatic C–F bond formation.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize residual NFSI. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Strategy 2: Superacid-Promoted Aromatic C(sp²)–H Fluorination

Mechanistic Rationale & Causality

Fluorinating the deactivated aryl ring of 4'-chloro-2,2-dimethylbutyrophenone requires overcoming significant electronic barriers. The 3' and 5' positions are the least deactivated, being ortho to the chlorine and meta to the carbonyl. Standard electrophilic reagents are insufficiently reactive.

To achieve this, we utilize Selectfluor activated by Trifluoromethanesulfonic acid (TfOH) . The superacid protonates the Selectfluor reagent, generating a highly electrophilic, dicationic fluorine species capable of functionalizing deactivated arenas. Recent studies also indicate that protodefluorinated Selectfluor byproducts can aggregatively activate the reagent, a phenomenon enhanced in highly acidic media[3].